

1-Chloro-3,5-dinitrobenzene chemical properties

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Compound of Interest

Compound Name: 1-Chloro-3,5-dinitrobenzene

Cat. No.: B1328920

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An In-Depth Technical Guide to the Chemical Properties of **1-Chloro-3,5-dinitrobenzene**

Introduction

1-Chloro-3,5-dinitrobenzene (CAS No. 618-86-0) is a pivotal chemical intermediate, serving as a foundational building block in the synthesis of a diverse range of high-value chemical entities, including pharmaceuticals, agrochemicals, and specialized dyes. Its unique molecular architecture, featuring a chlorinated benzene ring strongly deactivated by two meta-positioned nitro groups, imparts a distinct reactivity profile. Understanding the nuances of its synthesis, physicochemical characteristics, and reaction mechanisms is paramount for chemists and researchers aiming to leverage this compound in complex synthetic pathways.

This guide provides a comprehensive exploration of the chemical properties of **1-Chloro-3,5-dinitrobenzene**, moving beyond a simple recitation of data to offer insights into the causality behind its behavior. We will delve into its optimized synthesis, detailed spectroscopic signature, characteristic reactivity—with a focus on nucleophilic aromatic substitution—and critical safety protocols.

Synthesis and Purification: A Strategy of Precision

The regiochemistry of **1-Chloro-3,5-dinitrobenzene** precludes its efficient synthesis via direct electrophilic nitration of chlorobenzene, a process that overwhelmingly favors the formation of ortho- and para-isomers. Consequently, a more strategic, multi-step approach is required to ensure the precise placement of the functional groups and achieve high product purity.

Primary Synthetic Route: The Sandmeyer Reaction

The most reliable and widely adopted method for synthesizing **1-Chloro-3,5-dinitrobenzene** is the Sandmeyer reaction, commencing with 3,5-dinitroaniline. This pathway is favored for its high regioselectivity, ensuring the chlorine atom is introduced at the correct position.

Experimental Protocol: Synthesis via Sandmeyer Reaction

Causality: This protocol is designed around the inherent instability of the diazonium salt intermediate. Strict temperature control is not merely a suggestion but a critical parameter to prevent premature decomposition and nitrogen gas evolution, which would drastically reduce the yield.

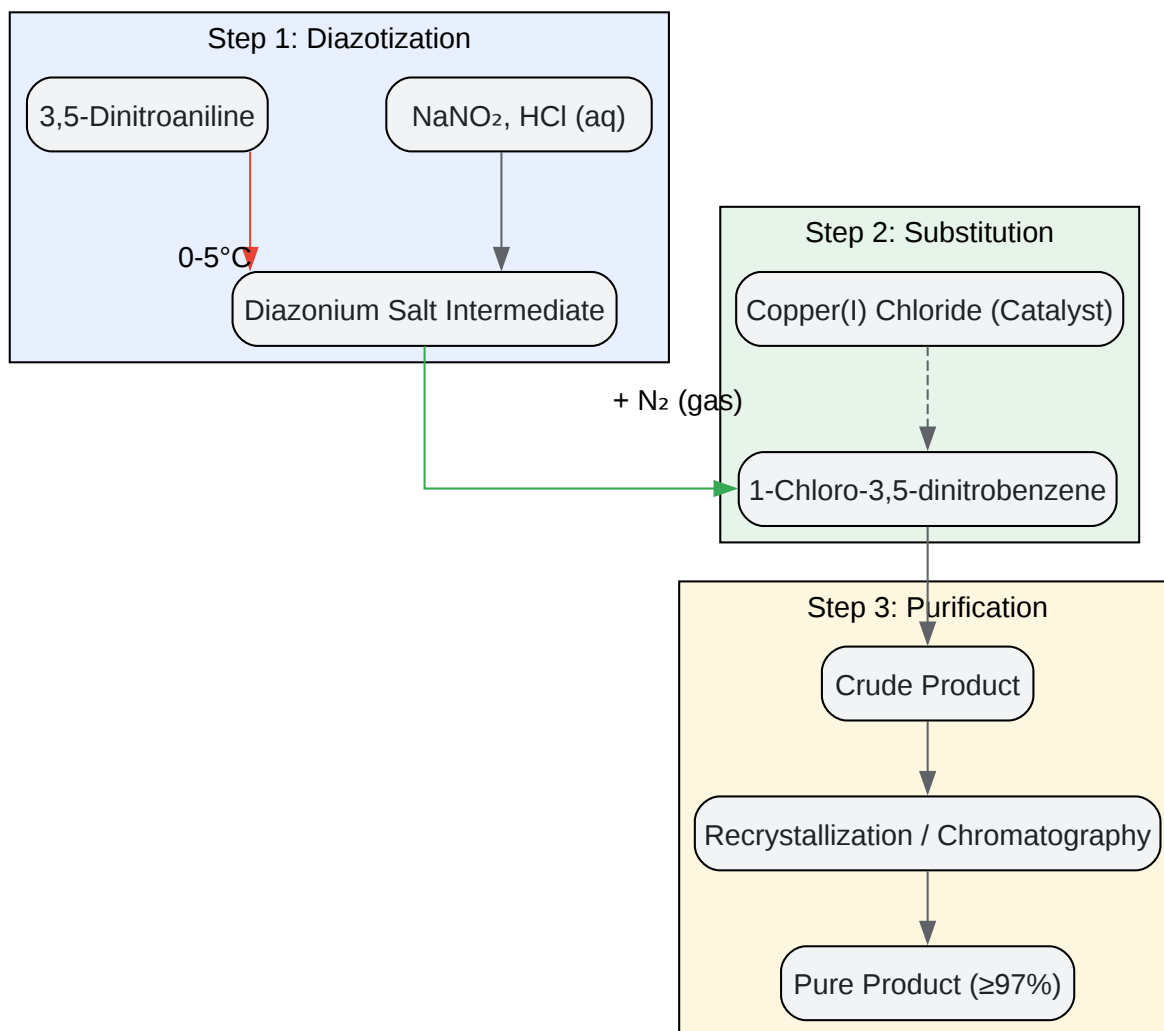
- **Diazotization of 3,5-Dinitroaniline:**
 - A suspension of 3,5-dinitroaniline in aqueous hydrochloric acid is prepared in a reaction vessel equipped with an overhead stirrer and a thermometer.
 - The mixture is cooled to between 0°C and 5°C using an ice-salt bath. **Expert Insight:** Maintaining this low temperature is crucial as diazonium salts are thermally labile and can decompose violently at higher temperatures.
 - A pre-chilled aqueous solution of sodium nitrite (NaNO_2) is added dropwise to the aniline suspension. The addition rate must be carefully controlled to keep the internal temperature below 5°C.
 - Stirring is continued for an additional 15-30 minutes post-addition to ensure complete formation of the 3,5-dinitrophenyldiazonium chloride intermediate.
- **Copper(I) Chloride Preparation (Catalyst):**
 - In a separate vessel, a solution of copper(II) sulfate and sodium chloride is prepared in hot water.
 - Sodium bisulfite is added portion-wise to reduce the Cu(II) to Cu(I) , precipitating white copper(I) chloride.

- The CuCl is washed with water to remove impurities and then dissolved in concentrated hydrochloric acid to form the active catalyst solution.
- Sandmeyer Reaction (Substitution):
 - The cold diazonium salt solution from Step 1 is added slowly to the prepared copper(I) chloride solution.
 - A vigorous evolution of nitrogen gas will be observed as the diazonium group is replaced by the chlorine atom.
 - After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated on a steam bath to ensure the reaction goes to completion.^[1]
- Isolation and Purification:
 - The solid product is isolated from the reaction mixture by steam distillation or filtration.
 - The crude **1-Chloro-3,5-dinitrobenzene** is then subjected to purification.

Purification Strategies

The final purity of the compound is critical for its downstream applications.

- Recrystallization: This is the most common method for industrial-scale purification. The choice of solvent is dictated by the compound's solubility profile; it is soluble in organic solvents like ethanol but has low solubility in water.^{[2][3]} Multiple recrystallization steps may be required to achieve a purity of $\geq 97\%$.
- Chromatography: For applications demanding exceptional purity, such as in pharmaceutical synthesis, column chromatography or preparative HPLC can be employed. These techniques separate the target compound from isomeric impurities and residual starting materials with high fidelity.



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Caption: Workflow for the synthesis of **1-Chloro-3,5-dinitrobenzene**.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis and development. The physical properties and spectroscopic data provide an unassailable identity for **1-Chloro-3,5-**

dinitrobenzene.

Physical Properties

The key physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	618-86-0	[2][3][4]
Molecular Formula	C ₆ H ₃ ClN ₂ O ₄	[2][3][4][5]
Molecular Weight	202.55 g/mol	[2][3][4][5]
Appearance	Colorless needles or yellow crystals	[2][3][6][7]
Melting Point	176°C	[3][5]
Boiling Point	285°C	[3][5]
Density	~1.62 g/cm ³	[3][5]
Solubility	Soluble in ethanol, ether; insoluble in water	[2][3][5][6]

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis provides a definitive fingerprint for the molecule.

Technique	Expected Features
^1H NMR	Due to the molecule's symmetry, two distinct signals are expected in the aromatic region (δ 7-9 ppm). The proton at C4 (between the two nitro groups) would appear as a triplet, while the two equivalent protons at C2 and C6 would appear as a doublet.
IR Spectroscopy	Characteristic absorption bands would include: strong asymmetric and symmetric N-O stretching from the nitro groups ($\sim 1530\text{-}1550\text{ cm}^{-1}$ and $\sim 1340\text{-}1360\text{ cm}^{-1}$, respectively), C-Cl stretching ($\sim 700\text{-}800\text{ cm}^{-1}$), and aromatic C-H stretching ($\sim 3000\text{-}3100\text{ cm}^{-1}$). [4]
Mass Spectrometry	The mass spectrum will show a characteristic isotopic pattern for a monochlorinated compound. The molecular ion peak (M^+) will be observed at m/z 202, accompanied by a significant $\text{M}+2$ peak at m/z 204 with an intensity of approximately one-third that of the M^+ peak, corresponding to the ^{35}Cl and ^{37}Cl isotopes. [4]

Chemical Reactivity: The Nuances of $\text{S}_{\text{N}}\text{Ar}$

The dominant feature of **1-Chloro-3,5-dinitrobenzene**'s reactivity is its susceptibility to Nucleophilic Aromatic Substitution ($\text{S}_{\text{N}}\text{Ar}$). The two strongly electron-withdrawing nitro groups significantly reduce the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.[\[8\]](#)[\[9\]](#)

Mechanism and the Meisenheimer Complex

The $\text{S}_{\text{N}}\text{Ar}$ reaction proceeds via a two-step addition-elimination mechanism.

- Addition: A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

- Elimination: The leaving group (chloride ion) is expelled, restoring the aromaticity of the ring.

Expert Insight: The Critical Role of Isomerism

A crucial point of understanding for any process chemist is the difference in reactivity between **1-Chloro-3,5-dinitrobenzene** and its more common isomer, 1-chloro-2,4-dinitrobenzene.

- In the 2,4-isomer, the nitro groups are positioned ortho and para to the chlorine atom. This allows the negative charge of the Meisenheimer complex to be delocalized directly onto the oxygen atoms of the nitro groups through resonance, creating a highly stable intermediate and facilitating a rapid reaction.^[8]^[10]
- In the 3,5-isomer, the nitro groups are meta to the chlorine. The negative charge of the intermediate cannot be delocalized onto the nitro groups via resonance. This results in a significantly less stable Meisenheimer complex and, consequently, much slower reaction kinetics compared to the ortho/para activated isomer.^[11] This nuanced reactivity is a key consideration when designing synthetic routes and predicting reaction times.

Caption: Generalized S_NAr mechanism for **1-Chloro-3,5-dinitrobenzene**.

Safety and Handling

Due to its chemical nature, **1-Chloro-3,5-dinitrobenzene** must be handled with appropriate care. It is classified as hazardous, and adherence to safety protocols is mandatory.

Hazard Category	Description and Precaution	Reference(s)
Acute Toxicity	Harmful if swallowed. Fatal or toxic if it comes in contact with skin. Can be absorbed through the skin.	[7] [12] [13]
Health Effects	May cause skin sensitization upon repeated contact. Exposure can affect the central nervous system and blood, potentially causing methemoglobinemia, which reduces the blood's ability to carry oxygen.	[7]
Handling	Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or face shield, and a lab coat. Avoid creating and inhaling dust.	[12] [14] [15]
Storage	Store in a cool, dry, and well-ventilated area in a tightly sealed container. Keep away from incompatible materials such as strong bases and oxidizing agents.	[7] [14]
First Aid	In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If	[12] [13]

swallowed, rinse mouth. In all cases of exposure, seek immediate medical attention.

Conclusion

1-Chloro-3,5-dinitrobenzene is more than a simple aromatic compound; it is a specialized tool for the synthetic chemist. Its properties are a direct consequence of its unique isomeric structure. While its synthesis requires a targeted approach like the Sandmeyer reaction, its true value lies in its moderated reactivity in S_NAr reactions. This attenuated reactivity, when compared to its 2,4-dinitro isomer, provides a level of control that can be exploited in the synthesis of complex molecules. For researchers and drug development professionals, a thorough understanding of these fundamental chemical principles—from synthesis and purification to reactivity and safe handling—is essential for unlocking the full potential of this versatile chemical intermediate.

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